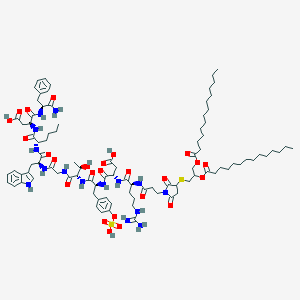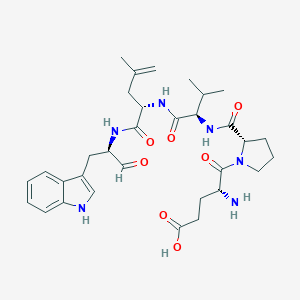
Cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl) is a cyclic peptide that is commonly referred to as cyclo(Glu-Pro-Val-Leu-Trp) or cGPVLT. It is a five-membered ring peptide that has been found to possess a wide range of biochemical and physiological effects. This peptide has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of cyclo(Glu-Pro-Val-Leu-Trp) is not fully understood. However, it has been found to interact with various receptors and enzymes in the body. One of the main receptors that cyclo(Glu-Pro-Val-Leu-Trp) interacts with is the opioid receptor. It has been found to have analgesic effects, which are mediated by its interaction with the opioid receptor. Additionally, cyclo(Glu-Pro-Val-Leu-Trp) has been found to inhibit the activity of some enzymes, such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).
Effets Biochimiques Et Physiologiques
Cyclo(Glu-Pro-Val-Leu-Trp) has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, which are mediated by its interaction with the opioid receptor. Additionally, it has been found to have anti-inflammatory effects, which are mediated by its inhibition of the activity of enzymes such as ACE and DPP-4. Cyclo(Glu-Pro-Val-Leu-Trp) has also been found to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cyclo(Glu-Pro-Val-Leu-Trp) in lab experiments is its stability. As a cyclic peptide, it is more resistant to proteolytic degradation than linear peptides. Additionally, it has been found to have a high binding affinity for some receptors and enzymes, making it a useful tool for studying protein-protein interactions. However, one of the limitations of using cyclo(Glu-Pro-Val-Leu-Trp) in lab experiments is its cost. Synthesizing cyclic peptides can be expensive, which may limit its use in some research studies.
Orientations Futures
There are several future directions for the research of cyclo(Glu-Pro-Val-Leu-Trp). One potential area of research is the design of analogs of cyclo(Glu-Pro-Val-Leu-Trp) with improved pharmacological properties. Additionally, the use of cyclo(Glu-Pro-Val-Leu-Trp) as a scaffold for the design of bioactive compounds could be further explored. Further research is also needed to fully understand the mechanism of action of cyclo(Glu-Pro-Val-Leu-Trp) and its potential therapeutic applications.
Conclusion
Cyclo(Glu-Pro-Val-Leu-Trp) is a cyclic peptide that has been found to possess a wide range of biochemical and physiological effects. It can be synthesized using various methods, and its mechanism of action has been studied in detail. Cyclo(Glu-Pro-Val-Leu-Trp) has various scientific research applications, including its use as a model peptide for studying the conformational preferences of cyclic peptides and as a tool for studying protein-protein interactions. Its advantages and limitations for lab experiments have been identified, and several future directions for research have been proposed.
Méthodes De Synthèse
Cyclo(Glu-Pro-Val-Leu-Trp) can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The solid-phase peptide synthesis method is the most commonly used method for synthesizing cyclic peptides. This method involves the use of a resin-bound amino acid, which is coupled to the next amino acid in the sequence. The peptide chain is then elongated by repeating this process until the desired sequence is obtained. The cyclic peptide is formed by the intramolecular cyclization of the linear peptide using a coupling reagent.
Applications De Recherche Scientifique
Cyclo(Glu-Pro-Val-Leu-Trp) has been found to have various scientific research applications. It has been used as a model peptide for studying the conformational preferences of cyclic peptides. It has also been used as a tool for studying protein-protein interactions, as it can mimic the binding site of some proteins. Additionally, cyclo(Glu-Pro-Val-Leu-Trp) has been used as a scaffold for the design of bioactive compounds, such as enzyme inhibitors and antimicrobial peptides.
Propriétés
Numéro CAS |
136553-76-9 |
|---|---|
Nom du produit |
Cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl) |
Formule moléculaire |
C32H44N6O7 |
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
(4R)-4-amino-5-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]amino]-4-methyl-1-oxopent-4-en-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H44N6O7/c1-18(2)14-25(29(42)35-21(17-39)15-20-16-34-24-9-6-5-8-22(20)24)36-31(44)28(19(3)4)37-30(43)26-10-7-13-38(26)32(45)23(33)11-12-27(40)41/h5-6,8-9,16-17,19,21,23,25-26,28,34H,1,7,10-15,33H2,2-4H3,(H,35,42)(H,36,44)(H,37,43)(H,40,41)/t21-,23-,25+,26+,28-/m1/s1 |
Clé InChI |
QGTFISXASKMOQM-MPPIKMIVSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](CCC(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)N |
Séquence |
EPVXW |
Synonymes |
BQ 162 BQ-162 cyclo(D-Glu-L-Pro-D-Val-L-Leu-D-Trp-) cyclo(Glu-Pro-Val-Leu-Trp-) cyclo(glutamyl-prolyl-valyl-leucyl-tryptophyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



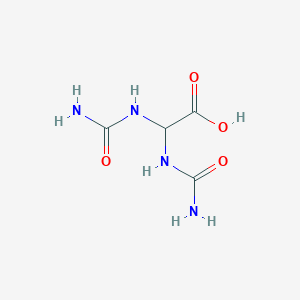
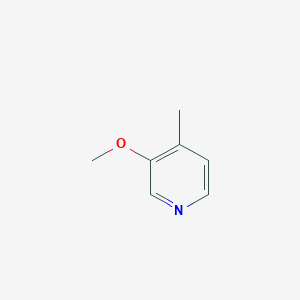
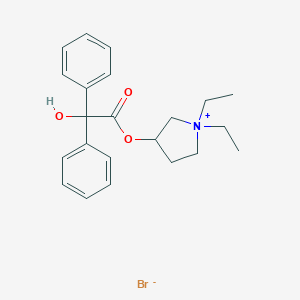
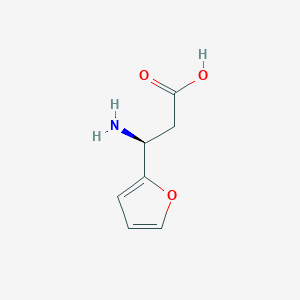
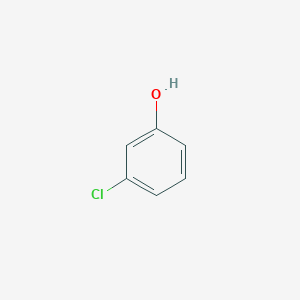
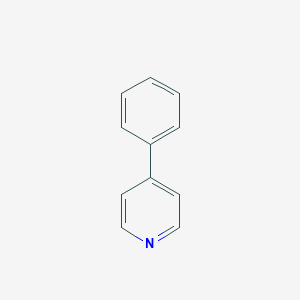
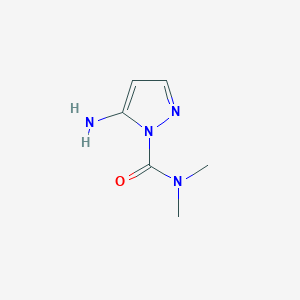
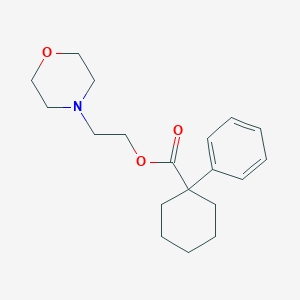
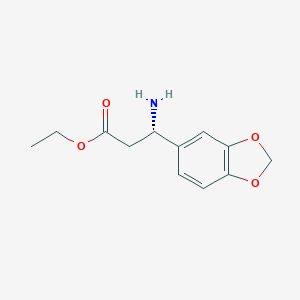
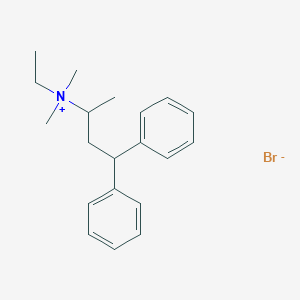
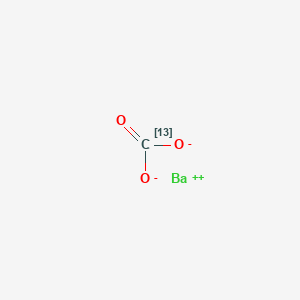
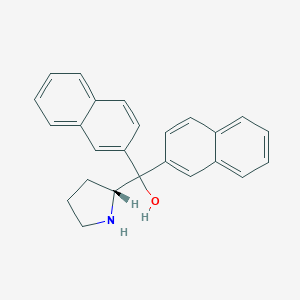
![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)
